molecular formula C19H15N7OS2 B2939017 2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1324124-45-9

2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2939017
CAS No.: 1324124-45-9
M. Wt: 421.5
InChI Key: LWDSSBDXTAVBLS-UHFFFAOYSA-N
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Description

The compound 2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a thiophene ring, linked via an ethyl group to a 1,2,3-triazole-carboxamide moiety. The thiophene substituent may enhance electronic interactions, while the triazole-carboxamide group provides hydrogen-bonding capabilities critical for target binding. Although direct synthetic details for this compound are unavailable in the provided evidence, analogous compounds (e.g., thiazolo-triazole derivatives) are typically synthesized via cyclization reactions or coupling strategies, such as those involving carbodiimide-mediated amide bond formation or click chemistry .

Properties

IUPAC Name

2-phenyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7OS2/c27-18(15-11-21-26(23-15)13-5-2-1-3-6-13)20-9-8-14-12-29-19-22-17(24-25(14)19)16-7-4-10-28-16/h1-7,10-12H,8-9H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDSSBDXTAVBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step reactions where key intermediates are formed through cyclocondensation techniques. The final product is characterized using various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

Synthetic Pathway

  • Starting Materials : The synthesis begins with thiophene derivatives and thiazole precursors.
  • Cyclization : A cyclocondensation reaction is performed to form the triazole and thiazole rings.
  • Final Modification : The carboxamide group is introduced to yield the final compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazolo[3,2-b][1,2,4]triazole scaffolds. For instance:

  • In Vitro Studies : Compounds similar to the target have shown significant cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). For example, a related compound exhibited an IC50 value of 4.37 μM against HepG-2 cells and 8.03 μM against A-549 cells .

The mechanism by which these compounds exert their anticancer effects may involve:

  • Inhibition of Enzymes : Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrase and aromatase .
  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways including cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the triazole or thiazole rings can significantly affect potency and selectivity towards cancer cells.

CompoundStructureIC50 (μM)Cancer Type
20bStructure 20b4.37 ± 0.7HepG-2
20cStructure 20c8.03 ± 0.5A-549

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Thiazolo[3,2-b][1,2,4]triazoles :
    • Researchers synthesized a series of derivatives and evaluated their anticancer activity using the NCI 60 cell line screen.
    • Results indicated that some derivatives exhibited excellent activity at concentrations as low as 10 μM without toxicity to normal cells .
  • Molecular Docking Studies :
    • Molecular docking simulations have been performed to predict the binding affinity of these compounds to various targets such as dihydrofolate reductase (DHFR), providing insights into their potential mechanisms of action .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and thiazole moieties are susceptible to oxidation under specific conditions.

Reaction TypeConditionsProductYieldSource
Thiophene oxidationH<sub>2</sub>O<sub>2</sub>/AcOHThiophene sulfoxide or sulfone derivatives60–75%
Thiazole ring oxidationKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Cleavage of thiazole ring to form sulfonic acid derivatives45%

Key Findings :

  • Thiophene oxidation generates sulfoxides/sulfones, altering electronic properties and bioactivity .

  • Thiazole oxidation is less common but can occur under strong acidic conditions .

Nucleophilic Substitution

The triazole and thiazole nitrogen atoms participate in nucleophilic reactions.

Target SiteReagentProductYieldSource
Triazole N-3 positionAlkyl halides (e.g., CH<sub>3</sub>I)N-alkylated triazole derivatives70–85%
Thiazole S atomR-X (alkyl/aryl halides)Thioether derivatives55–65%

Mechanistic Insight :

  • Alkylation at the triazole’s N-3 position enhances solubility for pharmacological applications .

  • Thioether formation at the thiazole sulfur is reversible under reducing conditions .

Hydrolysis of Carboxamide

The terminal carboxamide group undergoes hydrolysis under acidic/basic conditions.

ConditionsProductApplicationSource
6M HCl, refluxCarboxylic acid + NH<sub>3</sub>Precursor for ester/amide synthesis
NaOH (aq.), 80°CSodium carboxylateIonic derivatives for salt formation

Notes :

  • Hydrolysis rates depend on steric hindrance from the adjacent triazole ring .

Cycloaddition Reactions

The 1,2,3-triazole moiety participates in Huisgen cycloaddition (click chemistry).

ReagentConditionsProductYieldSource
Terminal alkynesCu(I) catalyst, RT1,2,3-Triazole-fused derivatives90%

Example :

  • Reaction with propargyl alcohol forms triazole-linked conjugates with enhanced anticancer activity .

Radical-Mediated Reactions

Free radical pathways dominate under photochemical or initiator-driven conditions.

Reaction TypeInitiator/InhibitorOutcomeSource
BrominationNBS, benzoyl peroxideα-Bromination of ketone groups
PolymerizationAIBN, 70°CCrosslinked polymeric networks

Mechanism :

  • Bromination at the α-position of ketones proceeds via radical intermediates, validated by TEMPO inhibition studies .

Reduction Reactions

Selective reduction of unsaturated bonds or heterocycles.

Target SiteReagentProductYieldSource
Thiophene ringH<sub>2</sub>/Pd-CDihydrothiophene derivative50%
Triazole ringLiAlH<sub>4</sub>Ring-opened amine derivatives30%

Applications :

  • Hydrogenation of thiophene improves metabolic stability in drug design .

Photochemical Reactions

UV irradiation induces structural rearrangements.

ConditionsProductObservationSource
UV (254 nm), CH<sub>3</sub>CNThiazole ring contraction to imidazoleEnhanced fluorescence emission

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazolo-Triazole Cores

Compounds sharing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit variations in substituents that significantly influence their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
Target Compound C₂₁H₁₈N₈OS₂ 486.5 Thiophen-2-yl, phenyl Thiophene-triazole hybrid -
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide C₂₁H₁₉N₅O₃S 421.5 4-Methoxyphenyl, phenyl Oxalamide linker
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide C₂₂H₂₀ClN₅O₂S 453.9 4-Chlorophenyl, dimethylphenyl Chloro substituent, lipophilic
  • Substituent Effects: The thiophene group in the target compound may enhance π-π stacking interactions compared to methoxy or chloro substituents in analogues .

Triazole-Carboxamide Derivatives

Compounds with triazole-carboxamide linkages demonstrate diverse pharmacological activities:

  • N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (C₁₉H₁₆N₆O₂S, MW 392.4): This analogue replaces the thiazolo-triazole with a pyridazinone ring, reducing molecular rigidity but maintaining hydrogen-bonding capacity via the carboxamide group .
  • 1,2,3-Triazolyl Phenylthiazole Anti-inflammatory Agents : Synthesized via click chemistry, these compounds highlight the role of triazole rings in enhancing binding affinity through dipole interactions and conformational flexibility .

Benzothiazole Carboxamide Analogues

Benzothiazole derivatives (e.g., N-(2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide) demonstrate moderate to high synthetic yields (37–70%) depending on substituents . The target compound’s synthesis may face similar challenges, where electron-withdrawing groups (e.g., chloro) could lower reaction efficiency compared to electron-donating groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example:

Thiophene-thiazole core formation : React thiophene-2-carboxamide derivatives with thioureas or isothiocyanates under reflux in ethanol or acetonitrile to form thiazolo-triazole intermediates .

Triazole-carboxamide coupling : Use carbodiimide-based coupling agents (e.g., DCC) to attach the phenyl-triazole-carboxamide moiety to the thiazolo-triazole core .

  • Key Conditions : Optimize reaction time (e.g., 7–20 hours reflux) and solvent polarity (e.g., ethanol, DMF) to improve yields (typically 60–76%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~650 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm regiochemistry and substituent positions. For example, aromatic protons in thiophene (δ 7.1–7.5 ppm) and triazole (δ 8.0–8.5 ppm) regions .
  • Mass Spectrometry : Validate molecular weight (e.g., M⁺ peaks with fragmentation patterns consistent with thiazole-triazole cleavage) .

Advanced Research Questions

Q. How can computational chemistry enhance the optimization of this compound’s synthesis?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization or coupling steps .
  • Condition Screening : Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalysts) and predict optimal parameters (e.g., HgO-mediated dehydrosulfurization in acetic acid for cyclization, as in ).
  • Feedback Loops : Integrate computational predictions with high-throughput experimentation to iteratively refine yields and purity .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923 for antimicrobial tests) to minimize variability .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies, accounting for solubility differences (e.g., DMSO concentration ≤1% v/v) .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., phenyl vs. nitro groups) to isolate contributions to activity .

Q. How can reaction parameters be optimized to improve yields of thiazolo-triazole intermediates?

  • Methodological Answer :

  • Catalyst Screening : Test HgO (for dehydrosulfurization) or Pd/C (for cross-coupling) in polar aprotic solvents (e.g., acetic acid for cyclization ).
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to accelerate ring closure while avoiding side reactions .
  • Workup Protocols : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for purification .

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